molecular formula C22H25N3O B2711989 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one CAS No. 915189-55-8

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one

Cat. No. B2711989
CAS RN: 915189-55-8
M. Wt: 347.462
InChI Key: FXNJDCVASDVKAV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to an imidazole ring . This five-member ring contains a nitrogen atom and four carbon atoms, with two double bonds .


Chemical Reactions Analysis

As a strong electron donor molecule, this compound can be used for n-type doping . It shows conductivity of approximately 2 × 10 −3 S/cm as a dopant .


Physical And Chemical Properties Analysis

This compound is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of approximately 2 × 10 −3 S/cm as a dopant . It also forms a transparent and homogeneous film in thin-film transistors .

Scientific Research Applications

Cancer Treatment Research

The compound has shown potential in cancer treatment through the development of PARP inhibitors, which exhibit significant potency against both PARP-1 and PARP-2 enzymes. These inhibitors, including cyclic amine-containing benzimidazole carboxamides, demonstrate excellent enzymatic and cellular potency, indicating their potential in enhancing cancer therapy effectiveness. For instance, ABT-888, a derivative with a similar benzimidazole core, has demonstrated good efficacy in combination with other treatments in preclinical models, highlighting the compound's relevance in developing new cancer therapies (Penning et al., 2009).

Agricultural Applications

In agriculture, derivatives of benzimidazole, such as carbendazim and tebuconazole, have been used extensively for the prevention and control of fungal diseases. The development of solid lipid nanoparticles and polymeric nanocapsules containing these compounds offers a novel approach to enhancing the delivery and efficacy of fungicides. These carrier systems improve the bioactive compounds' release profiles, reduce environmental and human toxicity, and minimize losses due to degradation, presenting a significant advance in agricultural fungicide application (Campos et al., 2015).

Material Science

In material science, benzimidazole derivatives have been utilized in synthesizing novel polyimides containing 1,3,4-oxadiazole and pyridine moieties. These polymers exhibit remarkable thermal stability and solubility in various solvents, including polar and aprotic ones. Their application in removing heavy metal ions from aqueous solutions, specifically Co(II) and Ni(II), demonstrates their potential in environmental cleanup and water treatment technologies (Mansoori & Ghanbari, 2015).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it is known that benzimidazoles can act as n-type dopants in organic and printed electronics .

Future Directions

This compound has potential applications in organic and printed electronics as an n-type dopant . It could be used in the development of solution-processed n-channel organic thin film transistors .

properties

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-4-24-13-18(12-21(24)26)22-23-19-7-5-6-8-20(19)25(22)14-17-11-15(2)9-10-16(17)3/h5-11,18H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNJDCVASDVKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one

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